N-(furan-2-ylmethyl)-N'-(2-methylpropyl)ethanediamide
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Overview
Description
N-(furan-2-ylmethyl)-N’-(2-methylpropyl)ethanediamide is an organic compound that features a furan ring and an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-N’-(2-methylpropyl)ethanediamide typically involves the reaction of furan-2-carbaldehyde with 2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-N’-(2-methylpropyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and ethanediamide backbone may play a crucial role in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-N’-(2-methylpropyl)ethanediamide: Unique due to its specific combination of furan and ethanediamide moieties.
N-(furan-2-ylmethyl)-N’-(2-methylpropyl)propanediamide: Similar structure but with a propanediamide backbone.
N-(furan-2-ylmethyl)-N’-(2-methylpropyl)butanediamide: Similar structure but with a butanediamide backbone.
Uniqueness
N-(furan-2-ylmethyl)-N’-(2-methylpropyl)ethanediamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-N'-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C11H16N2O3/c1-8(2)6-12-10(14)11(15)13-7-9-4-3-5-16-9/h3-5,8H,6-7H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
NFRHIKYJSATUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=CO1 |
Origin of Product |
United States |
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